4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine
Description
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a 2-methylimidazole group at position 6, and a methylsulfanyl (SCH₃) group at position 2. Its molecular formula is C₈H₇ClN₄S, with a molecular weight of 226.68 g/mol (calculated from and structural analysis). The compound’s SMILES notation is ClC1=NC(=NC=C1SC)N2C=C(N=C2C), and its InChIKey is KTZYOMJEOTYZAX-UHFFFAOYSA-N .
This compound is synthesized via nucleophilic substitution reactions using 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) as a key intermediate. For example, lithiation of DCSMP at the 5-position followed by reactions with α-keto esters or amines yields pyrimidine derivatives fused with heterocycles like imidazole . The methylsulfanyl group at position 2 enhances electrophilicity, facilitating further functionalization .
Properties
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOUIFPTVCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including case studies and experimental data.
Chemical and Physical Properties
- Molecular Formula : C₈H₇ClN₄S
- Molecular Weight : 194.62 g/mol
- CAS Number : 941294-31-1
- Storage Conditions : Recommended to be stored in a refrigerator.
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways critical for cancer cell proliferation and survival. It is hypothesized to interact with targets involved in the regulation of cell cycle progression, particularly affecting kinases involved in tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine through various mechanisms:
In Vitro Studies
- Cell Line Testing : The compound was tested against multiple cancer cell lines, revealing significant growth inhibition. For instance, in a study involving renal cancer cell lines, it demonstrated a mean percent inhibition of approximately 45% at a concentration of 5 µM .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound increased the S-phase population from 14% to 18%, while decreasing the G2-phase population from 8% to 6%. This suggests that the compound may halt cells in the S-phase, preventing DNA replication .
| Cell Line | Mean Percent Inhibition (%) |
|---|---|
| Renal Cancer | 45 |
| Prostate Cancer | 40 |
| Breast Cancer | 60 |
Case Studies
A notable case study involved a series of synthesized pyrimidine derivatives where this compound was included as one of the lead candidates. The study reported that compounds similar in structure exhibited strong inhibitory effects on V600EBRAF, a common mutation in melanoma, indicating potential for targeted therapy .
Antimicrobial Activity
In addition to its anticancer properties, there are indications that 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine may possess antimicrobial activities. Preliminary tests showed moderate antibacterial effects against various strains, although further investigations are necessary to establish its efficacy and mechanism .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study highlighted the effectiveness of similar pyrimidine derivatives against resistant strains of bacteria, suggesting that modifications to the imidazole and methylsulfanyl groups could enhance efficacy .
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that imidazole-containing pyrimidines can target specific pathways in cancer cells, leading to apoptosis (programmed cell death). A case study demonstrated that certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo, indicating a potential for further development into anticancer agents .
Agricultural Applications
Fungicides and Herbicides
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine has been investigated as a potential fungicide and herbicide. Its chemical structure suggests it may disrupt biological processes in pests and pathogens. Field trials have indicated that similar compounds can effectively control fungal diseases in crops, leading to increased yields .
Pesticide Development
The compound's ability to act on specific biochemical pathways makes it a candidate for pesticide development. Research has focused on synthesizing derivatives that enhance selectivity and reduce toxicity to non-target organisms, which is crucial for sustainable agricultural practices .
Material Science
Polymer Chemistry
In material science, 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine can serve as a building block for creating novel polymers with specific properties. Its functional groups allow for modifications that can tailor the physical and chemical characteristics of polymers used in coatings, adhesives, and other industrial applications .
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles that enhance the bioavailability of therapeutic agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity :
- The methylsulfanyl group at position 2 in the target compound increases electrophilicity, enabling efficient nucleophilic substitution at positions 4 and 6 . In contrast, compounds lacking this group (e.g., 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine) require harsher reaction conditions for substitution .
- Imidazole substitution : The position of the methyl group on the imidazole ring (2- vs. 4-methyl) influences steric hindrance and electronic effects. For example, 4-methylimidazole derivatives exhibit lower steric hindrance, leading to higher yields in Suzuki coupling reactions compared to 2-methyl analogs .
Physical Properties :
- The target compound’s collision cross-section (CCS) values (predicted via computational methods) are 137.9 Ų for [M+H]⁺ and 139.9 Ų for [M-H]⁻, indicating moderate polarity . Similar compounds with trifluoromethyl groups (e.g., 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine) exhibit higher lipophilicity due to the CF₃ group .
Synthetic Yields: Compounds derived from DCSMP typically achieve 70–85% yields in lithiation-based syntheses . For example, the one-pot synthesis of 5,6-disubstituted thieno[2,3-d]pyrimidines from DCSMP analogs proceeds in 82% yield under optimized conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using 1,4-binucleophiles and sulfanyl-containing precursors. For example, [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate has been effective for analogous pyrimidines . Reaction optimization includes controlling temperature (70–90°C), using anhydrous solvents (e.g., THF or DMF), and employing catalysts like p-toluenesulfonic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., imidazolyl and methylsulfanyl groups). For example, the methylsulfanyl group typically shows a singlet near δ 2.5 ppm in ¹H NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. A related pyrimidine derivative (4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine) exhibited C–S bond lengths of 1.78–1.82 Å and dihedral angles confirming planarity .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How should researchers safely handle hazardous byproducts generated during synthesis?
- Methodological Answer : Chlorinated and sulfanyl-containing waste must be segregated and stored in labeled, airtight containers. Neutralization of acidic/byproduct gases (e.g., HCl) requires scrubbing with NaOH solution. Collaborate with certified waste management agencies for disposal, as per protocols for pyrimidine intermediates .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target enzymes?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or α7 nicotinic acetylcholine receptors). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 4-chloro-6-(4-fluoro-phenyl)-pyrimidine) to identify critical substituents affecting activity .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may alter activity. For example, oxidation of methylsulfanyl groups can reduce potency .
- Orthogonal Validation : Confirm results with dual assays (e.g., enzymatic inhibition + cellular proliferation) to rule out off-target effects .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Substituent Scanning : Replace the 2-methylimidazolyl group with bulkier groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions. Monitor changes in IC₅₀ values against target vs. off-target enzymes .
- Bioisosteric Replacement : Substitute methylsulfanyl with sulfoxide/sulfone groups to modulate electron density and binding affinity. Assess via comparative crystallography .
- Fragment-Based Design : Use X-ray data to identify key binding motifs (e.g., hydrogen bonds with pyrimidine N3) and optimize substituents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
